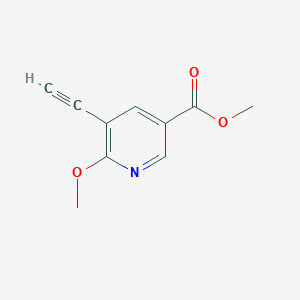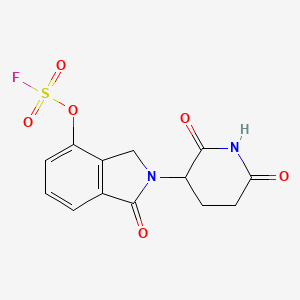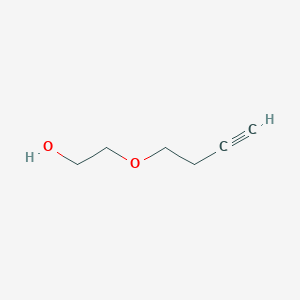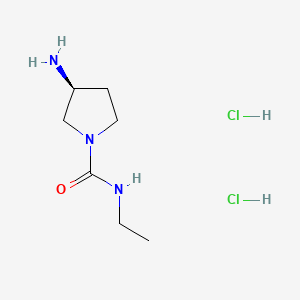
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and its dihydrochloride salt form, which enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
N-ethylation: The ethyl group is added to the nitrogen atom through alkylation reactions, using ethyl halides under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acids or their derivatives.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
(3S)-3-aminopiperidine dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(3S)-1-ethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring and different functional groups.
Uniqueness
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
2919940-65-9 |
|---|---|
分子式 |
C7H17Cl2N3O |
分子量 |
230.13 g/mol |
IUPAC 名称 |
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H/t6-;;/m0../s1 |
InChI 键 |
PZDNNASJZNUZLQ-ILKKLZGPSA-N |
手性 SMILES |
CCNC(=O)N1CC[C@@H](C1)N.Cl.Cl |
规范 SMILES |
CCNC(=O)N1CCC(C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


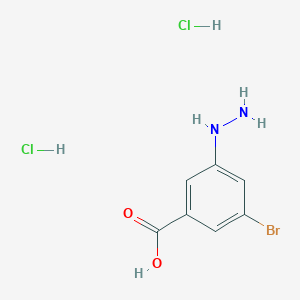
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
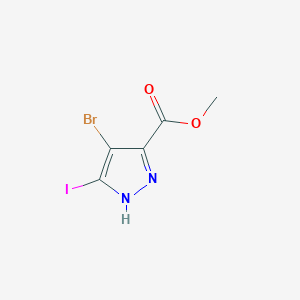
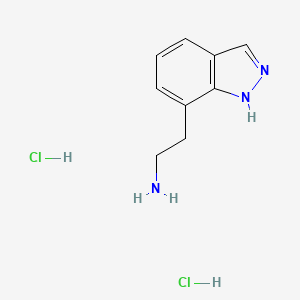
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
